tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate
Description
tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate is a brominated aromatic ester characterized by a phenoxy backbone substituted with an acetyl group at the 2-position and a bromine atom at the 4-position. This compound is of interest in pharmaceutical and agrochemical synthesis due to its reactive bromine substituent and acetyl functionality, which enable further derivatization (e.g., cross-coupling reactions) .
Properties
IUPAC Name |
tert-butyl 2-(2-acetyl-4-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-9(16)11-7-10(15)5-6-12(11)18-8-13(17)19-14(2,3)4/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTAAHMNKVITEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate typically involves the esterification of 2-(2-acetyl-4-bromophenoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted phenoxyacetic acid derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or other reduced forms of the compound .
Scientific Research Applications
Chemistry: tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phenoxyacetic acid derivatives. It may also be used in the development of biochemical assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate involves its interaction with specific molecular targets. The bromine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following compounds share structural similarities with tert-butyl 2-(2-acetyl-4-bromophenoxy)acetate, differing primarily in substituents:
Key Observations :
- Electrophilic Reactivity: The bromine atom in this compound facilitates nucleophilic aromatic substitution, unlike the formyl or amino analogues, which prioritize electrophilic or nucleophilic reactivity, respectively.
Functional Comparisons
- Safety Profiles: tert-Butyl 2-(3-formylphenoxy)acetate exhibits acute toxicity (H302: harmful if swallowed) and irritancy (H315, H319), likely due to the reactive formyl group .
Synthetic Utility :
Crystallographic and Spectroscopic Data
- Crystal Packing: Analogues like tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate exhibit intermolecular hydrogen bonding (C–H···O/N) and π-π stacking, which stabilize their solid-state structures . The bromine atom in the target compound may enhance halogen bonding, influencing crystallization behavior.
- Spectroscopic Characterization : NMR and UV-Vis data for similar compounds (e.g., Zygocaperoside) highlight the utility of ¹H/¹³C NMR in elucidating substituent effects, though bromine’s quadrupolar moment could complicate NMR analysis for the target compound .
Recommendations for Future Research :
- Conduct detailed toxicity assays (e.g., Ames test for mutagenicity).
- Explore catalytic applications (e.g., palladium-mediated cross-couplings).
- Compare metabolic stability with amino- or formyl-substituted analogues.
Biological Activity
tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a bromophenoxy moiety and an acetyl group, which contribute to its reactivity and interaction with biological targets. Understanding its biological activity is essential for exploring its applications in drug development and biochemical research.
The synthesis of this compound typically involves the esterification of 2-(2-acetyl-4-bromophenoxy)acetic acid with tert-butyl alcohol, often catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing in organic solvents such as dichloromethane or toluene, which facilitate the formation of the ester bond.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom and the acetyl group play crucial roles in modulating these interactions, potentially influencing various biochemical pathways. The compound may undergo metabolic transformations that enhance its efficacy as a therapeutic agent.
Biological Activity and Applications
Research indicates that this compound can be utilized in several biological contexts:
- Enzyme Interactions : This compound has been shown to affect enzyme activities, particularly those involved in metabolic pathways related to phenoxyacetic acid derivatives. It may serve as a substrate or inhibitor, providing insights into enzyme kinetics and mechanisms.
- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values indicating potent activity against leukemia and solid tumors .
Case Studies
A series of experiments have been conducted to evaluate the biological activity of related compounds:
- Antiproliferative Studies : In a study comparing several bromophenoxy derivatives, compounds exhibiting structural similarities to this compound showed IC50 values ranging from 0.56 µM to 1.6 µM against various cancer cell lines, indicating a promising therapeutic potential .
- Mechanistic Insights : Molecular docking studies revealed that these compounds can interact with tubulin, inhibiting polymerization and inducing apoptosis in cancer cells. This mechanism was validated through flow cytometry analyses, which showed increased nuclear condensation in treated cells.
Comparative Analysis
To further understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-Butyl 2-(4-bromophenoxy)acetate | Lacks acetyl group | Moderate enzyme inhibition |
| tert-Butyl 2-(2-bromophenoxy)acetate | Lacks acetyl group | Lower antiproliferative activity |
| tert-Butyl 2-(2-acetylphenoxy)acetate | Lacks bromine substituent | Anticancer activity observed |
This table illustrates how the presence of both the bromine atom and the acetyl group in this compound enhances its biological activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
